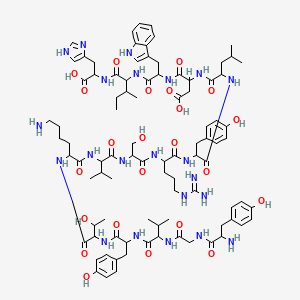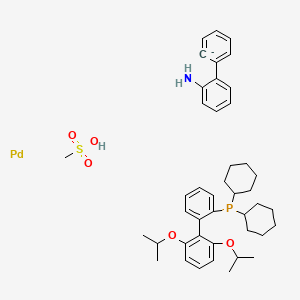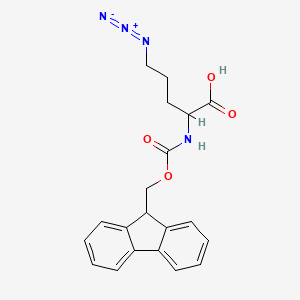![molecular formula C159H131Cl9F9N19O14 B13383843 3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)
3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide” is a complex organic molecule with multiple functional groups, including cyano, chloro, fluoro, and phenyl groups
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of the cyano group and the introduction of chloro and fluoro substituents. The synthetic route typically involves the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of chloro and fluoro substituents: This can be done through halogenation reactions using reagents such as chlorine gas or fluorine gas.
Coupling reactions: The final step involves coupling the various fragments together using reagents such as palladium catalysts and appropriate ligands.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving cyano, chloro, and fluoro groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
3-chloro-2,6-difluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a cyano group.
3-chloro-2,6-difluorophenylmethanol: Similar in structure but with a hydroxyl group instead of a cyano group.
3-chloro-2,6-difluorophenylamine: Similar in structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its combination of cyano, chloro, and fluoro groups, which confer specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C159H131Cl9F9N19O14 |
|---|---|
Poids moléculaire |
3021.9 g/mol |
Nom IUPAC |
3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide |
InChI |
InChI=1S/C23H24ClN3O.C22H21ClN2O5.C21H16ClN3O.C19H13ClF4N2O.C19H15ClF2N2O.C19H16ClFN2O.C18H12Cl2F2N2O.C18H14ClN3O3/c1-17(21-7-3-4-8-22(21)24)26-23(28)19(16-25)15-18-9-11-20(12-10-18)27-13-5-2-6-14-27;1-13(17-7-5-6-8-18(17)23)25-22(27)16(12-24)9-15-10-19(28-3)21(30-14(2)26)20(11-15)29-4;1-14(17-6-2-4-8-19(17)22)25-21(26)16(13-23)12-15-10-11-24-20-9-5-3-7-18(15)20;1-11(16-4-2-3-5-17(16)20)26-18(27)13(10-25)6-12-7-14(19(22,23)24)9-15(21)8-12;1-11-7-8-17(21)15(18(11)22)9-13(10-23)19(25)24-12(2)14-5-3-4-6-16(14)20;1-12-8-9-17(20)16(18(12)21)10-15(11-22)19(24)23-13(2)14-6-4-3-5-7-14;1-10(12-4-2-3-5-14(12)19)24-18(25)11(9-23)8-13-16(21)7-6-15(20)17(13)22;1-12(16-4-2-3-5-17(16)19)21-18(23)14(11-20)10-13-6-8-15(9-7-13)22(24)25/h3-4,7-12,15,17H,2,5-6,13-14H2,1H3,(H,26,28);5-11,13H,1-4H3,(H,25,27);2-12,14H,1H3,(H,25,26);2-9,11H,1H3,(H,26,27);3-9,12H,1-2H3,(H,24,25);3-10,13H,1-2H3,(H,23,24);2-8,10H,1H3,(H,24,25);2-10,12H,1H3,(H,21,23) |
Clé InChI |
LEEISIGGNVGAGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2Cl)F.CC1=C(C(=C(C=C1)Cl)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)F.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=NC3=CC=CC=C23)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2F)Cl)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)

![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)

![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)



![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)


